REACTION_SMILES
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[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([O:8][c:9]2[n:10][c:11]([CH3:16])[cH:12][c:13]([CH3:15])[n:14]2)[cH:17][cH:18]1.[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([O:8][c:9]2[n:10][c:11]([CH3:16])[cH:12][c:13]([CH3:15])[n:14]2)[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)nc(Oc2ccc([N+](=O)[O-])cc2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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Cc1cc(C)nc(Oc2ccc(N)cc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |